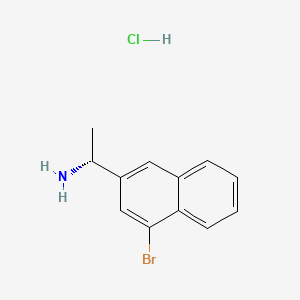
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a naphthalene ring system, which consists of two fused benzene rings. The presence of a bromine atom and an amine group in the structure makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the bromination of naphthalene followed by amination. The process can be summarized as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Amination: The 4-bromonaphthalene undergoes a reaction with ethylamine under controlled conditions to form (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.
化学反応の分析
Types of Reactions
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted naphthalenes.
科学的研究の応用
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1R)-1-(4-chloronaphthalen-2-yl)ethan-1-amine hydrochloride
- (1R)-1-(4-fluoronaphthalen-2-yl)ethan-1-amine hydrochloride
- (1R)-1-(4-iodonaphthalen-2-yl)ethan-1-amine hydrochloride
Uniqueness
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.
特性
分子式 |
C12H13BrClN |
|---|---|
分子量 |
286.59 g/mol |
IUPAC名 |
(1R)-1-(4-bromonaphthalen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12BrN.ClH/c1-8(14)10-6-9-4-2-3-5-11(9)12(13)7-10;/h2-8H,14H2,1H3;1H/t8-;/m1./s1 |
InChIキー |
INTVGKGPFNEKBF-DDWIOCJRSA-N |
異性体SMILES |
C[C@H](C1=CC2=CC=CC=C2C(=C1)Br)N.Cl |
正規SMILES |
CC(C1=CC2=CC=CC=C2C(=C1)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


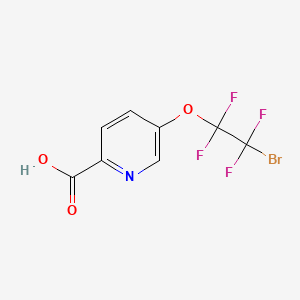

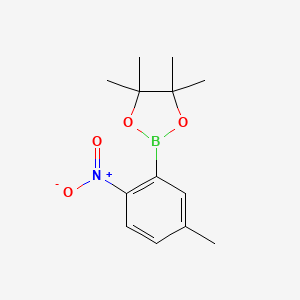



![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
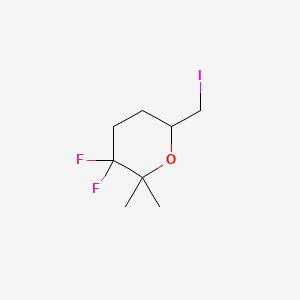

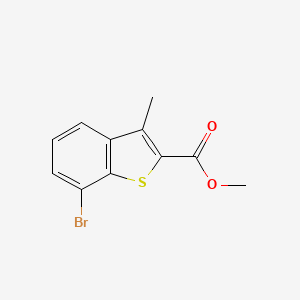
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
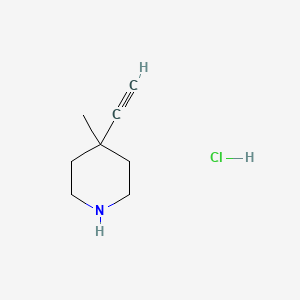
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
